Product packaging for 8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole(Cat. No.:)

8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole

Cat. No.: B13208543
M. Wt: 207.65 g/mol
InChI Key: YANINBQINHSQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole is a versatile fused heterocyclic building block of significant interest in anticancer and antimicrobial research. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . Specifically, the pyrano[4,3-b]indole core structure serves as a critical precursor for the synthesis of more complex molecular architectures. Researchers have utilized similar chloro-substituted pyrido[4,3-b]indole intermediates to develop novel compounds that exhibit cytotoxic properties against various tumor cell lines, including L1210 leukaemia and MCF7 breast adenocarcinoma . Some derivatives from this chemical class have been identified as dual inhibitors of DNA topoisomerases I and II, a mechanism that can lead to the arrest of the cell cycle and apoptosis . Furthermore, related pyrano-fused indole and coumarin structures are actively explored in multi-component reactions to create diverse compound libraries for biological screening . As a research chemical, this compound is invaluable for drug discovery efforts, particularly in the synthesis of potential chemotherapeutic and antimicrobial agents. Proper storage is recommended in a dark place under an inert atmosphere at room temperature to maintain stability. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO B13208543 8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

8-chloro-1,3,4,5-tetrahydropyrano[4,3-b]indole

InChI

InChI=1S/C11H10ClNO/c12-7-1-2-10-8(5-7)9-6-14-4-3-11(9)13-10/h1-2,5,13H,3-4,6H2

InChI Key

YANINBQINHSQKG-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1NC3=C2C=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies for 8 Chloro 1h,3h,4h,5h Pyrano 4,3 B Indole and Analogues

Retrosynthetic Analysis of the Pyrano[4,3-B]indole Ring System

Retrosynthetic analysis of the pyrano[4,3-b]indole core reveals several logical disconnection points, leading to plausible synthetic routes. The two most common strategies involve either the formation of the indole (B1671886) ring onto a pre-existing pyran structure or the construction of the pyran ring onto an indole scaffold.

A primary disconnection strategy (Route A) involves the Fischer indole synthesis. This approach breaks the N1-C9a and C4a-C9b bonds of the indole moiety. This retrosynthesis leads back to a substituted phenylhydrazine (B124118) and a tetrahydropyran-4-one derivative. For the target molecule, 8-chloro-1H,3H,4H,5H-pyrano[4,3-b]indole, this would necessitate the use of (4-chlorophenyl)hydrazine and tetrahydropyran-4-one.

A second major strategy (Route B) focuses on the formation of the pyran ring as the key step. This involves disconnecting the C4-C4a bond and the C9a-O bond of the pyran ring. This approach starts with a pre-formed, functionalized indole precursor, typically substituted at the 2 and 3 positions. An intramolecular cyclization, such as an intramolecular Friedel-Crafts type reaction, an SN2 displacement, or a lactonization, can then be used to forge the pyran ring. For example, an indole-2-acetic acid derivative bearing a hydroxyalkyl side chain at the C3 position could serve as a direct precursor for an intramolecular condensation to form a pyrano[4,3-b]indolone, which can be further reduced.

These two fundamental approaches form the basis for the classical and advanced synthetic methods discussed in the subsequent sections.

Classical Synthetic Approaches to Pyranoindole Derivatives

Classical methods for synthesizing fused heterocyclic systems like pyranoindoles have long been the foundation of heterocyclic chemistry. These often involve robust, step-wise procedures that are reliable and well-documented.

The Fischer indole synthesis is a powerful and versatile method for constructing the indole nucleus from an arylhydrazine and a suitable ketone or aldehyde under acidic conditions. wikipedia.orgbyjus.com This strategy is directly applicable to the synthesis of the pyrano[4,3-b]indole skeleton.

The general approach involves the condensation of a substituted phenylhydrazine with a tetrahydropyran-4-one derivative to form a phenylhydrazone intermediate. This intermediate, when treated with an acid catalyst (such as polyphosphoric acid, sulfuric acid, or zinc chloride), undergoes a bohrium.combohrium.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the fused pyrano[4,3-b]indole ring system. researchgate.net

To synthesize the target compound, This compound , the required starting materials would be (4-chlorophenyl)hydrazine and tetrahydropyran-4-one. The reaction proceeds via the formation of the corresponding (4-chlorophenyl)hydrazone, which is then cyclized under acidic conditions. This method has been successfully applied to synthesize analogous thiopyrano[4,3-b]indoles, demonstrating its viability for this class of compounds. researchgate.net

Table 1: Example of Fischer Indole Cyclization for a Pyranoindole Analogue

Arylhydrazine ReactantKetone ReactantCatalyst/ConditionsProductReference
Phenylhydrazine2,3-dihydrothiopyran-4(4H)-oneAcetic Acid, Reflux5H,11H-Thiopyrano[4,3-b]indole researchgate.net
(4-Methylphenyl)hydrazine2,3-dihydrothiopyran-4(4H)-oneAcetic Acid, Reflux8-Methyl-5H,11H-thiopyrano[4,3-b]indole researchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient route to complex heterocyclic structures. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied to construct related pyran-fused systems.

Many MCRs for pyran synthesis involve the condensation of an aldehyde, a malononitrile (B47326) or other active methylene (B1212753) compound, and a 1,3-dicarbonyl compound. By strategically choosing an indole-based component as one of the reactants, it is possible to construct fused pyrano-indole systems. For example, a reaction involving an indole derivative, an aldehyde, and an active methylene compound could potentially lead to the formation of a pyrano[4,3-b]indole derivative through a domino sequence of condensation, Michael addition, and cyclization.

Building the pyran ring onto a pre-existing indole core is a common and effective strategy. This is typically achieved through an intramolecular condensation or cyclization reaction from a suitably functionalized indole precursor.

A prominent example is the synthesis of pyrano[4,3-b]indol-3-ones from indole-2-acetic acid derivatives. In this approach, the 3-position of an indole-2-acetate is functionalized with a side chain that can undergo cyclization. For instance, reaction of tert-butyl indole-2-acetate with oxalyl chloride, followed by quenching with an alcohol like propargyl alcohol, introduces a glyoxylate (B1226380) side chain at the C3 position. zenodo.org Subsequent cleavage of the tert-butyl ester and acid-catalyzed cyclodehydration leads to the formation of the fused pyranone ring. zenodo.org The resulting pyranone can then be reduced to the fully saturated 1H,3H,4H,5H-pyrano[4,3-b]indole.

Table 2: Intramolecular Cyclodehydration for Pyranoindolone Synthesis

Indole PrecursorReagentsProductYieldReference
3-(Propargyloxyglyoxylyl)indole-2-acetic acidAcetic Anhydride, THF3-Oxo-3H-pyrano[4,3-b]indole-1-carboxylate derivativeHigh zenodo.org
3-((2-Butyn-1-yloxy)glyoxylyl)indole-2-acetic acidAcetic Anhydride, THF4-Methyl-3-oxo-3H-pyrano[4,3-b]indole-1-carboxylate derivativeHigh zenodo.org

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry offers advanced protocols, often relying on metal catalysis, to achieve bond formations that are difficult or inefficient using classical methods. These techniques provide powerful tools for the construction of complex heterocyclic systems.

Transition metal catalysis, particularly with palladium, has emerged as a key strategy for the synthesis of pyranoindoles. One such method is the intramolecular palladium-catalyzed aryl-aryl coupling reaction to form the C4a-C9b bond or the C9a-O bond. nih.gov

In a representative synthesis of benzopyrano[4,3-b]indoles, a 3-methylindole (B30407) derivative is first reacted with a 2-bromobenzyl bromide in an intermolecular SN2 reaction. The resulting intermediate, which links the indole and bromophenyl moieties, is then subjected to an intramolecular palladium-catalyzed coupling reaction. Using a catalyst like palladium(II) acetate (B1210297) with a suitable ligand, the cyclization proceeds to form the pyran ring, yielding the final fused heterocyclic system. nih.gov To adapt this methodology for the synthesis of the 8-chloro target compound, the starting indole would need to possess a chlorine atom at the 5-position (which becomes the 8-position in the final product).

Other advanced catalytic methods include the use of protic ionic liquids to promote the reaction of alkynyl indoles with carbon dioxide to form pyrano[4,3-b]indol-1(5H)-ones, offering a green chemistry approach by utilizing CO2 as a C1 source. bohrium.com Furthermore, electrochemical methods, such as the double oxidative [3+3] cycloaddition of indoles with active methylene compounds, provide a modern and efficient route to dihydropyrano[4,3-b]indoles under mild conditions. researchgate.net

Table 3: Palladium-Catalyzed Synthesis of a Benzopyrano[4,3-b]indole Analogue

Starting MaterialCatalyst SystemProductYieldReference
1-(2-Bromobenzyl)-3-methyl-1H-indolePd(OAc)₂, P(o-tol)₃, K₂CO₃6-Methyl-6,11-dihydro-5H-benzopyrano[4,3-b]indole72% nih.gov

Catalytic Methods in Pyranoindole Synthesis

Metal-Catalyzed Transformations (e.g., Rhodaelectro-Catalysis for Pyrano[3,4-b]indol-1(9H)-ones)

Transition-metal catalysis is a cornerstone in the synthesis of complex heterocyclic frameworks, including the pyranoindole core. cas.cn A notable advancement in this area is the use of rhodaelectro-catalysis for the synthesis of pyrano[3,4-b]indol-1(9H)-ones, which are structural isomers of the pyrano[4,3-b]indole system. This method involves a double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes. acs.orgrsc.org

The process is distinguished by its high atom, step, and oxidant economy. acs.org It uniquely utilizes the weakly coordinating carboxyl group twice as a directing group to activate C-H bonds. The reaction proceeds under exogenous oxidant-free conditions within an undivided electrochemical cell, highlighting its efficiency. acs.org The catalytic cycle is initiated by the oxidation of a Rh(I) species to an active Rh(III) catalyst at the anode. This is followed by a carboxyl-assisted C3-H activation of the indole, migratory insertion of the alkene, and subsequent C-H activation of the alkene, leading to the final lactonization and formation of the pyrano[3,4-b]indole-1(9H)-one product. acs.org

The relevance of this methodology to the synthesis of chloro-substituted analogues is demonstrated by the successful reaction of substrates like 5-Chloro-1-methyl-1H-indole-2-carboxylic acid, indicating the compatibility of the catalytic system with halogenated indole precursors. acs.org Optimization of this reaction involves screening various parameters, as detailed in the table below.

Table 1: Optimization of Rhodaelectro-Catalyzed Double Dehydrogenative Heck Reaction

Entry Catalyst (mol %) Electrolyte Solvent Temperature (°C) Yield (%)
1 Cp*Rh(MeCN)₃₂ (5) ⁿBu₄NOAc DMA/DMSO (8:1) 140 27
2 [Cp*RhCl₂]₂ (2.5) ⁿBu₄NOAc DMA/DMSO (8:1) 140 15
3 [Cp*IrCl₂]₂ (2.5) ⁿBu₄NOAc DMA/DMSO (8:1) 140 <5
4 Cp*Rh(MeCN)₃₂ (5) ⁿBu₄NPF₆ DMA/DMSO (8:1) 140 20

Data derived from a study on the synthesis of tert-butyl 9-methyl-1-oxo-1,9-dihydropyrano[3,4-b]indole-3-carboxylate. acs.org

Other metal-catalyzed approaches, such as those using gold(III) chloride, have also been employed for the regioselective synthesis of pyrano[3,4-b]indol-1(9H)-ones through the cycloisomerization of 3-ethynyl-indole-2-carboxylic acids. nih.gov Palladium-catalyzed reactions, including Sonogashira coupling followed by cyclization, provide another route to access the pyrano[3,4-b]indole scaffold. nih.govresearchgate.net

Organocatalysis in Fused Pyranoindole Formation

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, avoiding the use of metal catalysts. rsc.org This approach is particularly effective for constructing fused heterocyclic systems like pyranoindoles, often enabling high levels of stereocontrol. nih.gov The enantioselective construction of pyrroloindoline and furanoindoline frameworks, which are structurally related to pyranoindoles, has been successfully achieved using imidazolidinone catalysts. nih.gov

In the context of pyranoindole synthesis, organocatalytic strategies frequently involve cascade reactions. For instance, an efficient enantioselective Friedel–Crafts alkylation/cyclization tandem reaction has been developed to produce chiral spirooxindole–pyranoindole products. rsc.org This reaction, utilizing a bifunctional tertiary amine-urea catalyst, proceeds with high yields and good enantioselectivities. rsc.org Similarly, modularly designed organocatalysts, such as those self-assembled from cinchona-squaramide and D-proline, have been used in cascade reactions to form fused tricyclic pyrano-pyrrol derivatives with high stereoselectivity. quimicaorganica.org These reactions often proceed through enamine or iminium catalysis, activating substrates for subsequent cyclization steps. quimicaorganica.org

The choice of organocatalyst is critical for achieving high enantioselectivity. Bifunctional catalysts, which possess both a basic site (e.g., a tertiary amine) to deprotonate a nucleophile and a hydrogen-bond donor site (e.g., urea (B33335) or squaramide) to activate an electrophile, are particularly effective in controlling the stereochemical outcome of the reaction. quimicaorganica.orgresearchgate.net

Green Chemistry Approaches to Pyranoindole Synthesis

In line with the principles of sustainable chemistry, green approaches to the synthesis of pyranoindoles and related heterocycles are gaining significant attention. researchgate.netnih.gov These methods aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. wikipedia.orgquora.com Key strategies include the use of solvent-free reaction conditions, grinding techniques, and the application of recyclable reaction media. researchgate.net

Solvent-Free Methods and Grinding Techniques

Solvent-free synthesis, often facilitated by mechanochemical methods like grinding, represents a significant step towards environmentally benign chemistry. This technique avoids the use of volatile and often toxic organic solvents, simplifying work-up procedures and reducing waste. Reactions are carried out by grinding the neat reagents together in a mortar and pestle, sometimes with a catalytic amount of a solid acid or base. The mechanical energy supplied during grinding can promote reactions that would otherwise require high temperatures and prolonged reaction times in solution.

This approach has been successfully applied to the synthesis of various heterocyclic compounds, including spironaphthopyrans and pyranopyrazoles. For example, the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives has been achieved under solvent- and catalyst-free conditions. The advantages of these methods include mild reaction conditions, convenient operation, excellent yields, and environmental friendliness. The grindstone technique has been shown to be efficient, with reactions often reaching completion in a matter of minutes at room temperature.

Recyclable Reaction Media Applications

The use of recyclable catalysts and reaction media is another cornerstone of green chemistry. researchgate.net Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent for many organic transformations. researchgate.net Protocols have been developed for the synthesis of pyrano[2,3,d]pyrimidine derivatives in aqueous media, demonstrating the feasibility of this approach for related heterocyclic systems. researchgate.net

In addition to water, solid-supported catalysts offer the advantage of easy separation from the reaction mixture and the potential for recycling and reuse. For instance, sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous solid acid catalyst, has been used for the efficient synthesis of spironaphthopyrano[2,3-d]pyrimidine-5,3'-indolines under solvent-free conditions. This catalyst was found to be highly active and could be recovered and reused without a significant loss of catalytic activity. Such heterogeneous catalysts are crucial for developing sustainable and economically viable synthetic processes.

Stereochemical Control in Pyrano[4,3-B]indole Synthesis

Achieving control over stereochemistry is a critical aspect of modern organic synthesis, particularly for compounds intended for biological applications. The synthesis of chiral pyrano[4,3-b]indole scaffolds can be accomplished through asymmetric catalysis, using either chiral metal complexes or organocatalysts.

A prominent strategy involves the enantioselective [3+3] annulation of precursors. For example, the synthesis of chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives, which share a similar structural complexity, has been achieved with excellent enantioselectivities (up to 99% ee) using a dinuclear zinc-ProPhenol complex as a catalyst. This methodology operates through a cooperative activation model involving both Brønsted base and Lewis acid catalysis.

Organocatalysis also offers powerful tools for stereochemical control. As mentioned previously, bifunctional catalysts are particularly effective. A tertiary amine-urea catalyst derived from (1R,2R)-diaminocyclohexane has been used to catalyze the Friedel–Crafts alkylation/cyclization of an indole carbocyclic ring with isatylidene malononitriles, affording a series of chiral spirooxindole–pyranoindole products with up to 85% enantiomeric excess. rsc.org The catalyst's ability to simultaneously activate both reaction partners through hydrogen bonding and deprotonation is key to inducing asymmetry.

Table 2: Catalysts for Asymmetric Synthesis of Pyranoindole-Related Scaffolds

Catalyst Type Reaction Product Type Achieved Enantioselectivity (ee) Reference
Dinuclear Zinc-ProPhenol Complex [3+3] Annulation Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Up to 99%
Bifunctional Tertiary Amine-Urea Friedel–Crafts/Cyclization Chiral Spirooxindole–pyranoindole Up to 85% rsc.org
Cinchona-Squaramide/D-Proline Michael/Acetalation/Oxa-Michael Fused Tricyclic Pyrano-Pyrrol Up to >99% quimicaorganica.org

Functional Group Interconversions on the Pyrano[4,3-B]indole Scaffold

Once the core this compound scaffold is synthesized, further structural diversity can be achieved through functional group interconversions. These transformations can target the indole nucleus, the pyran ring, or existing substituents.

The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The most reactive position is typically C3; however, in the pyrano[4,3-b]indole system, this position is part of the fused ring structure. Therefore, electrophilic attack is expected to occur on the benzene (B151609) portion of the indole, likely at the C5 or C7 positions, depending on the directing effects of the existing chloro and pyran ring substituents. Potential reactions include:

Nitration: Using reagents like nitric acid in acetic anhydride.

Halogenation: Introduction of additional halogen atoms (Br, I) using reagents such as N-bromosuccinimide (NBS).

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although this can be challenging on indole systems and may require specific catalysts.

Sulfonation: Using a SO₃-pyridine complex to install a sulfonic acid group.

The nitrogen atom of the indole can also be functionalized. Deprotonation with a suitable base allows for N-alkylation or N-acylation, which can significantly modify the compound's properties.

The dihydropyran ring also offers opportunities for modification. The double bond, if present in a precursor or introduced via elimination, can undergo various addition reactions. Furthermore, substituents introduced on the pyran ring during the initial synthesis can be transformed. For example, an ester group could be reduced to an alcohol or converted to an amide. Ring-opening reactions of the pyran moiety are also possible under certain electrophilic or nucleophilic conditions, leading to highly functionalized acyclic indole derivatives. cas.cnacs.org For instance, pyranoindole 30 has been shown to undergo oxidation with mCPBA to produce a rearranged spirooxindole, demonstrating a scaffold-hopping transformation. nih.gov

Molecular Design and Structure Activity Relationship Sar Studies of Pyrano 4,3 B Indole Derivatives

Structural Diversity and Modification Strategies for 8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole

The exploration of structural modifications on the this compound core is essential for elucidating the structural requirements for biological activity and for the optimization of lead compounds. Key areas for modification include the indole (B1671886) moiety, the pyran ring, and the indole nitrogen.

Substitution Patterns on the Indole Moiety

The indole portion of the pyrano[4,3-b]indole system presents multiple sites for substitution that can profoundly affect the molecule's interaction with biological targets. Although specific SAR data for this compound is not extensively documented, studies on the structurally related 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold have demonstrated the importance of substitution on the indole's phenyl ring. In one such study, it was observed that replacing an 8-methoxy group with a hydrogen atom or a methyl group maintained the compound's efficacy, with the 8-methyl analog showing comparable potency. Notably, the introduction of a fluorine atom at the 6-position yielded the most potent compound in that series, highlighting the sensitivity of this region to substituent effects. These findings suggest that the electronic and steric characteristics of substituents on the indole ring of this compound are likely to be crucial for its biological activity.

Table 1: Inferred Substitution Patterns on the Indole Moiety of Pyrano[4,3-b]indole Derivatives and Their Potential Impact on Activity (Based on Analogous Structures)

Position of SubstitutionType of SubstituentPotential Effect on Activity
6Halogen (e.g., Fluoro)Potential for increased potency
8Small alkyl (e.g., Methyl)May conserve potency compared to methoxy
8HydrogenMay conserve efficacy

Substitution Patterns on the Pyran Ring

The pyran ring is another critical component of the pyrano[4,3-b]indole scaffold where structural modifications can lead to significant changes in biological activity. Research on pyrano[4,3-b] researchgate.netbenzopyranone derivatives, which feature a similar fused pyran ring, has shown that substitution at the C3 position can enhance biological effects. Specifically, the introduction of a butoxy group at this position resulted in increased inhibitory activity against monoamine oxidase B (MAO-B). This indicates that the nature and size of substituents on the pyran ring can modulate the molecule's affinity for its target. For this compound, it is plausible that modifications at positions 1, 3, and 4 of the pyran ring could similarly influence its biological profile.

Table 2: Inferred Substitution Patterns on the Pyran Ring of Pyrano[4,3-b]indole Derivatives and Their Potential Impact on Activity (Based on Analogous Structures)

Position of SubstitutionType of SubstituentPotential Effect on Activity
3Alkoxy (e.g., Butoxy)Potential for increased inhibitory activity

Influence of the Chloro Substituent at Position 8

The chloro substituent at the 8-position of the pyrano[4,3-b]indole core is anticipated to play a significant role in defining the molecule's electronic landscape and, by extension, its biological function. In the study of pyrano[4,3-b] researchgate.netbenzopyranone derivatives, the presence of a chlorine atom at the C8 position was found to enhance the compound's inhibitory activity against MAO-B.

Halogen atoms such as chlorine can impact a molecule's properties through several mechanisms:

Electronic Effects: As an electron-withdrawing group, chlorine can modulate the electron density of the aromatic system, which can be critical for interactions with biological macromolecules.

Lipophilicity: The addition of a chlorine atom typically increases a molecule's lipophilicity, which can influence its membrane permeability and binding to hydrophobic regions of proteins.

Steric Influence: The atomic radius of chlorine can affect the molecule's conformation and its ability to fit into a specific binding pocket.

The observed positive contribution of the 8-chloro group in a related scaffold suggests that this substituent is likely a key determinant of the biological activity of this compound.

Exploration of N-Substitutions

The nitrogen atom at position 5 of the indole ring offers a convenient point for the introduction of various substituents. N-alkylation is a widely used strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of indole-containing compounds. For instance, in the development of 4-aminoazaindole derivatives, N-alkylation was a key synthetic step in the exploration of the SAR. While the core structure is different, this highlights the importance of N-substitution in modulating the properties of indole-based molecules. For this compound, derivatization at the N5 position could:

Modify the compound's solubility and cell permeability.

Introduce new points of interaction with the biological target.

The selection of an optimal N-substituent would be highly dependent on the specific biological target and the characteristics of its binding site.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Pyrano[4,3-B]indole Derivatives

QSAR analysis is a computational technique that seeks to correlate the chemical structure of compounds with their biological activities through mathematical models. These models are valuable tools for predicting the activity of novel compounds and for understanding the structural features that govern their biological effects.

Computational Descriptors for SAR Analysis

Although a specific QSAR model for this compound derivatives has not been extensively reported, insights can be gained from studies on analogous heterocyclic systems, such as pyrido[3,4-b]indoles. researchgate.net Relevant computational descriptors for such analyses can be grouped into several categories:

2D Descriptors: These are derived from the two-dimensional structure of the molecule and include:

Topological descriptors: These describe the atomic connectivity within the molecule.

Fingerprints: These encode the presence or absence of predefined structural fragments. Examples that have been successfully used include atom triplet and linear fingerprints. researchgate.net

3D Descriptors: These are calculated from the three-dimensional conformation of the molecule and include:

Geometric descriptors: These describe the molecule's size and shape.

Pharmacophore features: These define the spatial arrangement of key chemical features, such as hydrogen bond donors and acceptors, and aromatic rings. researchgate.net

Physicochemical Descriptors: These quantify various physicochemical properties, such as:

Hydrophobicity (logP): This is a measure of a molecule's lipophilicity.

Electronic descriptors: These describe the electron distribution within the molecule, including partial atomic charges and dipole moment.

A QSAR study on pyrido[b]indole derivatives effectively utilized 2D fingerprint descriptors with a kernel-based partial least squares (KPLS) regression method to develop predictive models for anticancer activity. researchgate.net In another study on the same class of compounds, a 3D-QSAR approach based on pharmacophore alignment was employed to visualize the impact of electronic and hydrophobic properties on activity. researchgate.net

Table 3: Potential Computational Descriptors for QSAR Analysis of Pyrano[4,3-b]indole Derivatives (Based on Analogous Structures)

Descriptor ClassSpecific Descriptor ExamplesRelevance to SAR Analysis
2D DescriptorsAtom Triplet Fingerprints, Linear FingerprintsCharacterize the presence of specific atomic arrangements and fragments.
3D DescriptorsPharmacophore features (Hydrogen Bond Donor, Ring elements)Define the spatial requirements for ligand-receptor binding.
PhysicochemicalHydrophobicity (logP), Electronic propertiesCorrelate lipophilicity and electronic interactions with biological activity.

Correlation of Molecular Features with Biological Response

The biological activity of pyrano[4,3-b]indole derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies have elucidated how modifications to the pyrano[4,3-b]indole scaffold can significantly impact their therapeutic potential.

For instance, in the context of developing cystic fibrosis transmembrane conductance regulator (CFTR) potentiators, the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as a promising starting point. acs.org SAR studies on this scaffold have demonstrated that the nature and position of substituents on the indole ring and the pyran ring play a crucial role in determining the potency and efficacy of these compounds.

A key aspect of the molecular design of pyrano[4,3-b]indole derivatives is the introduction of various substituents to probe their effect on biological activity. For example, the substitution pattern on the phenyl ring of related tetrahydro-γ-carboline derivatives has been systematically investigated to optimize their activity as CFTR potentiators. acs.org

The following table summarizes the impact of different molecular features on the biological response of pyrano[4,3-b]indole analogues, based on available research findings.

Molecular Feature Modification Impact on Biological Response Reference
Pyrido[4,3-b]indole CoreAcylation with 5'-trifluoromethyl-pyrazol-3'-yl groupIdeal for targeting gating defects in CFTR acs.org
Phenyl Ring SubstitutionVaried substitutionsInfluences potency and efficacy as CFTR potentiators acs.org
Fused Ring SystemAmino substitution on furo[3,2-e]-, dihydrofuro[3,2-e]-, and dihydropyrano[3,2-e]-pyrido[4,3-b]indolesCytotoxic properties in tumor cell lines nih.gov
Pyrano[2,3,4-cd]indole ScaffoldAddition of an aromatic-sulfonyl moiety at the indole nitrogenHighly active basic and neutral 5-HT6R ligands nih.gov

Impact of Chirality on the Biological Activity of Pyrano[4,3-B]indole Analogues

Research into chiral indole analogues has shown that enantiomers of the same compound can exhibit significantly different biological activities. nih.gov For example, in the development of CFTR potentiators, enantiomerically pure compounds have been synthesized and evaluated to identify the more active stereoisomer. acs.org This highlights the importance of controlling stereochemistry during the drug design and development process.

The synthesis of novel chiral indole analogues and their evaluation for antifungal activity has demonstrated that specific stereoisomers can exhibit potent and selective effects against various plant pathogens. nih.gov This underscores the necessity of considering chirality when developing new therapeutic agents based on the pyrano[4,3-b]indole scaffold.

The following table provides examples of how chirality influences the biological activity of pyrano[4,3-b]indole analogues.

Compound Class Chiral Feature Impact on Biological Activity Reference
Tetrahydro-γ-carboline derivativesEnantiomerically pure compoundsDiscovery of potent CFTR potentiators with good efficacy in rescuing gating defects acs.org
N-substituted indole analogsSynthesized from L-tryptophanExhibited significant antifungal activity against various plant pathogen fungi nih.gov
Spiro pyran ring systemsAsymmetric chiral spiro carbon linkCrucial for biological activities, including antifungal and antibacterial properties ekb.eg

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies employed in medicinal chemistry to design novel compounds with improved pharmacological properties. These approaches involve modifying the core structure of a molecule while retaining its key biological activity.

In the context of pyrano[4,3-b]indole derivatives, scaffold hopping can be used to explore new chemical space and identify novel chemotypes with enhanced potency, selectivity, or pharmacokinetic profiles. For example, the pyrano[2,3,4-cd]indole scaffold was designed through a tandem bioisostere generation and virtual screening protocol in the search for 5-HT6R ligands. nih.gov

Bioisosteric replacement involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of improving the compound's drug-like characteristics. cambridgemedchemconsulting.com For instance, the indole moiety in a potent and selective PI3Kδ inhibitor was developed using a bioisosteric replacement drug discovery approach. researchgate.net This strategy can be applied to the pyrano[4,3-b]indole scaffold to optimize its properties for a specific therapeutic target.

Examples of bioisosteric replacements that could be applied to the pyrano[4,3-b]indole scaffold include:

Replacement of the indole nitrogen: Substitution with other heteroatoms to modulate basicity and hydrogen bonding capacity.

Modification of the pyran ring: Replacement with other five- or six-membered heterocyclic rings to alter conformation and solubility. cambridgemedchemconsulting.com

Substitution on the aromatic ring: Introduction of different functional groups to fine-tune electronic properties and metabolic stability.

These strategies offer a rational approach to the design and optimization of pyrano[4,3-b]indole derivatives as potential therapeutic agents for a wide range of diseases.

In Vitro Biological Evaluation of Pyrano 4,3 B Indole Analogues

Anti-proliferative Activity in Cell-Based Assays

Derivatives of the pyrano[4,3-b]indole scaffold and related structures have demonstrated notable anti-proliferative effects against a range of human cancer cell lines. These activities are primarily assessed through cytotoxicity and cytostatic assays, which measure the ability of a compound to kill cells or inhibit their proliferation, respectively.

Cytostatic and Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, B16F10)

Substituted dihydropyrano[3,2-e]-pyrido[4,3-b]indole derivatives have shown cytotoxic properties against several tumor cell lines, including MCF-7 (human breast adenocarcinoma) and B16 melanoma cells. nih.gov One of the most active compounds from this series proved to be as potent as the established anticancer drug Adriamycin in inhibiting cell proliferation. nih.gov Similarly, studies on pyrano[3,2-c]quinolones and pyrano[3,2-c]pyridones revealed that many analogues exhibit low nanomolar anti-proliferative properties in both MCF-7 and HeLa cell lines. nih.gov

Further investigations into novel pyrano[3,2-c]pyridine derivatives also confirmed their ability to inhibit the growth and proliferation of MCF-7 cells in a dose- and time-dependent manner. ekb.eg Among the tested compounds, one derivative containing a formimidate group showed the most significant cytotoxic activity against MCF-7, as well as HCT-116 (colon) and HepG-2 (liver) cancer cells, with its potency being comparable to the standard drug doxorubicin. ekb.eg

The cytotoxic potential of indole (B1671886) derivatives has been explored more broadly as well. For instance, semisynthetic derivatives of betulinic acid conjugated with an indole moiety showed enhanced cytotoxicity against B164A5 murine melanoma cells compared to the parent compound. mdpi.com Specifically, one derivative, BA3, exhibited the highest cytotoxic effect at a concentration of 75 µM. mdpi.com

Cytotoxicity of Pyrano[3,2-c]pyridine Derivatives against MCF-7 Cells
CompoundIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
P.P100 ± 5.0Not ReportedNot Reported
TPM.P180 ± 6.0Not ReportedNot Reported
4-CP.P60 ± 4.04020
3-NP.P140 ± 5.0Not ReportedNot Reported

Mechanistic Insights from Cell Cycle Analysis

To understand the mechanisms underlying their anti-proliferative effects, researchers have studied the impact of pyrano[4,3-b]indole analogues on the cell cycle. The cell cycle is a series of events that leads to cell division and replication; disruption of this process can halt cancer cell proliferation.

One highly active dihydropyrano[3,2-e]-pyrido[4,3-b]indole derivative was found to induce a significant accumulation of L1210 leukemia cells in the G2/M phase of the cell cycle. nih.gov The G2/M phase is a critical checkpoint before cell division, and arrest at this stage often indicates DNA damage or problems with the mitotic spindle.

In studies involving MCF-7 breast cancer cells, treatment with an indole chalcone (B49325) derivative also led to an increase in the number of cells in the G2/M phase. nih.gov Flow cytometry analysis of MCF-7 cells treated with certain pyrazole (B372694) and chromene derivatives also revealed interruptions in the cell cycle. researchgate.net This suggests a common mechanism for different indole-based heterocyclic compounds, where they interfere with the cellular processes leading up to mitosis, thereby preventing cancer cell division.

Antimicrobial Screening of Pyrano[4,3-b]indole Derivatives

In addition to their anticancer properties, pyrano[4,3-b]indole derivatives and related compounds have been evaluated for their ability to combat microbial infections. These screenings are crucial in the search for new antibiotics and antifungals to address the growing challenge of antimicrobial resistance.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

The antibacterial potential of pyrano-fused heterocyclic systems has been tested against a variety of bacterial pathogens. For instance, spiro-4H-pyran derivatives containing an indole ring have demonstrated good antibacterial effects against the Gram-positive bacteria Staphylococcus aureus and Streptococcus pyogenes, including clinical isolates. nih.govresearchgate.net One specific derivative showed minimum inhibitory concentrations (MICs) of 32 and 64 µg/mL against clinical isolates of S. aureus and S. pyogenes, respectively, although it was inactive against Gram-negative bacteria. nih.gov

In another study, newly synthesized pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives were assessed for their activity against both Gram-positive and Gram-negative bacilli, with some compounds showing promising results. researchgate.net Furthermore, broader research into indole derivatives has shown that various analogues possess significant antibacterial activity against both Gram-positive and Gram-negative ESKAPE pathogens, which are a common cause of life-threatening hospital-acquired infections. bohrium.comnih.gov

Antibacterial Activity of Selected Pyrano-Fused Systems
Compound ClassGram-Positive ActivityGram-Negative ActivityActive Against
Spiro-4H-pyran derivativesYesNoStaphylococcus aureus, Streptococcus pyogenes nih.govresearchgate.net
Pyrido[2,3-b]indole analoguesYesYesESKAPE pathogens bohrium.com
Pyrimido[4,5-b]indole derivativesYesYesMultidrug-resistant Gram-negative pathogens nih.gov

Antifungal Activity against Fungal Pathogens

The antifungal properties of indole-based compounds have also been a subject of investigation. Various indole derivatives have been shown to possess broad-spectrum antifungal activities against a range of plant pathogenic fungi, including species of Fusarium, Alternaria, and Pyricularia. researchgate.net In some cases, the activity of these synthetic compounds exceeded that of commercial fungicides. researchgate.net

Research on indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety identified compounds with potent antifungal efficacy against 14 different plant pathogenic fungi. nih.gov One particular compound demonstrated exceptionally high bioactivity against Botrytis cinerea, with an EC₅₀ value significantly lower than that of control prescription drugs. nih.gov Studies on other indole derivatives have also confirmed fungicidal activity against pathogens like Fusarium calmorum, Pythium debarianum, and Rhizoctonia solani. researchgate.net

Antioxidant Capacity Assessments (for Related Pyran-Fused Systems)

Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in numerous diseases. Therefore, the antioxidant potential of new chemical entities is an important area of research. While specific data on 8-Chloro-1H,3H,4H,5H-pyrano[4,3-b]indole is limited, studies on related pyran-fused systems have demonstrated significant antioxidant capabilities.

The antioxidant properties are commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this test, the ability of a compound to donate an electron or hydrogen atom to the stable DPPH free radical is measured.

Studies on pyranopyrazole derivatives have shown that they possess potent antioxidant activities, with some derivatives exhibiting a greater effect than the standard antioxidant, ascorbic acid. researchgate.net Similarly, ethenyl indoles with electron-donating substituents have displayed antioxidant properties comparable to vitamin E. rsc.org The free radical scavenging activity of a series of 3-indolyl pyrazolo[2,3-c]pyran derivatives has also been confirmed using the DPPH assay. These findings suggest that the pyran-indole scaffold is a promising backbone for the development of new antioxidant agents.

Antiviral Activity Evaluation (Extrapolating from General Heterocycles)

While direct antiviral studies on this compound are not extensively documented, the broader class of pyran-fused heterocyclic compounds has demonstrated significant antiviral properties against a range of viruses. This suggests that analogues of the target compound could exhibit similar activities.

Research into pyrano[3,4-b]indole derivatives has identified them as potent and selective inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme for viral replication. nih.govnih.gov These compounds function as allosteric inhibitors, binding to a site on the enzyme distinct from the active site to modulate its activity. nih.gov Similarly, pyrano[2,3-c]pyrazole derivatives have been investigated as potential inhibitors of human coronavirus 229E (HCoV-229E). mdpi.com In these studies, certain derivatives showed a high selectivity index and notable inhibitory capacity against the virus. mdpi.com The antiviral efficacy of these compounds was often evaluated in cell culture models, such as Vero-E6 cells, with cytotoxicity and inhibitory concentrations (IC50) being key parameters of assessment. mdpi.com

Another related scaffold, pyrano[4,3-b]pyrroles, has been investigated for activity against orthopoxviruses like the Vaccinia virus. osi.lv Studies on these "pretazettine analogs" indicated that their antiviral activity is linked to their chemical stability, with compounds more resistant to hydrolysis showing greater efficacy. osi.lv The general findings from these diverse pyran-containing heterocycles underscore the potential for developing pyrano[4,3-b]indole analogues as novel antiviral agents.

Table 1: Antiviral Activity of Representative Pyrano-Heterocycles

Compound Class Virus Target Mechanism of Action (if known) Key Findings Reference
Pyrano[3,4-b]indoles Hepatitis C Virus (HCV) Allosteric inhibition of NS5B polymerase Potent and selective inhibitors active in replicon systems. nih.govnih.gov
Pyrano[2,3-c]pyrazoles Human Coronavirus 229E (HCoV-229E) Inhibition of viral replication High selectivity index and significant inhibitory capacity. mdpi.com

In Vitro Modulation of Ion Channels (e.g., Chloride Channels for Related Pyridoindoles)

The modulation of ion channels is a critical mechanism for many therapeutic agents, particularly those targeting the central nervous system. nih.govnih.gov Chloride channels, which are integral to maintaining ionic balance and neuronal excitability, represent a promising target. nih.govpatsnap.com While direct evidence for the interaction of this compound with ion channels is limited, the activity of structurally related pyridoindoles provides a basis for extrapolation.

Pyridoindoles are known to interact with various ion channels. For instance, certain pyrazolo[3,4-b]pyridines, which share a fused heterocyclic system with an indole moiety, have been identified as blockers of TASK-3 potassium channels. mdpi.com The modulation of such channels can impact cellular excitability and has implications for neurological disorders and cancer. mdpi.com

More specifically, the modulation of chloride channels is a recognized therapeutic strategy. nih.govnih.gov Dysfunction in chloride channels is linked to conditions like cystic fibrosis and epilepsy. patsnap.comresearchgate.net Small molecules that can traverse the blood-brain barrier are of particular interest for treating neurological disorders associated with chloride channel dysregulation. nih.gov Given that the pyrano[4,3-b]indole scaffold is a relatively small, rigid structure, its derivatives could potentially be designed to interact with the binding sites of chloride channels. The presence of a chloro-substituent on the indole ring may also influence the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins like ion channels.

For example, plant lignans, which are also heterocyclic compounds, have been shown to modulate the function of the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCCs). frontiersin.org This demonstrates that diverse heterocyclic structures can influence chloride channel activity. Therefore, it is plausible that pyrano[4,3-b]indole analogues could be developed as modulators of chloride channels, offering a potential avenue for therapeutic intervention in related disorders.

Table 2: Ion Channel Modulation by Related Heterocyclic Compounds

Compound Class Ion Channel Target Type of Modulation Potential Therapeutic Area Reference
Pyrazolo[3,4-b]pyridines TASK-3 (K2P Potassium Channel) Blocker/Inhibitor Cancer, Neurological Disorders mdpi.com
Plant Lignans (e.g., Kobusin) CFTR and CaCC (Chloride Channels) Activation/Inhibition (ANO1/CaCC) Cystic Fibrosis, Gastrointestinal Motility frontiersin.org

Computational Chemistry and Molecular Modeling of 8 Chloro 1h,3h,4h,5h Pyrano 4,3 B Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to investigate electronic structure, molecular geometry, and conformational stability.

Electronic Structure Analysis (e.g., DFT Studies)

A thorough review of scientific literature reveals no specific DFT studies conducted on 8-Chloro-1H,3H,4H,5H-pyrano[4,3-b]indole. Consequently, detailed data regarding its electronic properties, such as the distribution of electron density, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential maps, are not available. Such studies would be valuable in predicting the molecule's reactivity and potential interaction sites.

Conformational Analysis and Energy Landscapes

There are no published studies on the conformational analysis or the potential energy landscapes of this compound. This type of analysis is crucial for identifying the most stable three-dimensional arrangements (conformers) of the molecule and understanding its flexibility, which are key determinants of its biological activity and physical properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a biological target.

Prediction of Ligand-Target Binding Modes

No molecular docking studies featuring this compound as a ligand have been reported in the scientific literature. Therefore, there are no predictions available regarding its binding modes with any specific biological targets, such as proteins or enzymes. Docking studies on related pyrano[3,4-b]indoles have been performed, but this information cannot be directly extrapolated to the title compound.

Assessment of Binding Affinity and Specificity

In the absence of molecular docking studies, there is no available data assessing the binding affinity (e.g., binding energy or inhibition constants) or the specificity of this compound for any biological target. Such assessments are critical for evaluating the potential of a compound as a therapeutic agent.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique provides detailed information on the dynamic behavior of systems, including conformational changes and the stability of ligand-protein complexes.

A search of the literature yielded no molecular dynamics simulation studies involving this compound. MD simulations could provide valuable insights into the stability of its potential binding modes, the flexibility of the molecule in a biological environment, and the energetic changes associated with its interactions. While MD simulations have been applied to other novel 4H-pyrano[3,2-c]pyridine analogues, this data is not applicable to the specific compound of interest. nih.gov

Based on an extensive review of the current scientific literature, there is no specific published research on the computational chemistry and molecular modeling of this compound. The outlined areas, including quantum chemical calculations, molecular docking, and molecular dynamics simulations, remain unexplored for this particular compound. This highlights a gap in the current body of knowledge and suggests an opportunity for future research to characterize the physicochemical and potential biological properties of this molecule through in silico methods.

Future Directions and Advanced Research Perspectives for Pyrano 4,3 B Indole Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency

Future synthetic efforts will likely focus on developing more efficient, sustainable, and versatile methods for constructing the pyrano[4,3-b]indole core. While classical methods such as intramolecular Diels-Alder reactions have been used to prepare pyrano[4,3-b]indol-3-ones, newer strategies are needed for the saturated 1H,3H,4H,5H-system. zenodo.org

Promising future avenues include:

Electrochemical Synthesis: Recent studies have demonstrated the use of electrochemical oxidative [3+3] cycloadditions for synthesizing dihydropyrano[4,3-b]indoles. researchgate.net This method offers mild reaction conditions and avoids harsh reagents, aligning with the principles of green chemistry.

Multicomponent Reactions (MCRs): Designing one-pot MCRs would allow for the rapid assembly of complex pyrano[4,3-b]indoles from simple starting materials, enhancing efficiency and facilitating the creation of diverse compound libraries.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.

Late-Stage Functionalization: Developing C-H activation and functionalization methods would be a significant breakthrough, enabling the introduction of substituents, such as the chloro group at the 8-position, at a late stage in the synthesis. This would provide rapid access to a wide array of analogs for biological testing without needing to redesign the entire synthetic route.

Exploration of Diverse Substitution Patterns for Optimized Biological Activity

The biological effects of the pyrano[4,3-b]indole scaffold are intrinsically linked to its substitution pattern. A systematic exploration of structure-activity relationships (SAR) is crucial for optimizing therapeutic potential. The introduction of a chlorine atom at the 8-position, as in the titular compound, is a classic medicinal chemistry strategy.

Halogen atoms can influence a molecule's properties in several ways:

Increased Lipophilicity: This can enhance membrane permeability and passage across biological barriers.

Metabolic Blocking: A halogen can block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life.

Halogen Bonding: A halogen atom can act as a Lewis acid, forming a non-covalent interaction with a Lewis base (e.g., an oxygen or nitrogen atom) in a biological target's binding pocket, which can significantly enhance binding affinity.

Electronic Effects: As an electron-withdrawing group, chlorine can modulate the electronics of the indole (B1671886) ring system, affecting its interactions and reactivity.

A study on the related pyrano[4,3-b] mdpi.combenzopyranone scaffold demonstrated that introducing a chlorine atom at the C8 position significantly increased the compound's inhibitory activity against monoamine oxidase B (MAO-B). nih.gov This finding suggests that an 8-chloro substituent on the pyrano[4,3-b]indole ring could be a key feature for targeting specific enzymes. Future research will need to systematically synthesize and test derivatives with various substituents at all available positions to build comprehensive SAR models.

Compound SeriesSubstitution PositionEffect on Biological ActivityReference
Pyrano[4,3-b] mdpi.combenzopyranonesC8Chlorine substitution increased MAO-B inhibitory activity. nih.gov
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indolesPhenyl Ring (at N2)Various substitutions investigated to optimize CFTR potentiator activity. acs.org
Halogenated Quinone IminesMultipleIncreased number of chlorine atoms correlated with higher insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For the pyrano[4,3-b]indole class, these technologies can be applied in several ways:

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing data from indole-containing compounds to predict the biological activities and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel, virtual pyrano[4,3-b]indole derivatives. astrazeneca.comrepcomseet.org This allows for the in silico screening of vast chemical spaces to prioritize the most promising candidates for synthesis.

De Novo Design: Generative AI models can design entirely new pyrano[4,3-b]indole structures optimized for specific properties, such as high predicted binding affinity to a target protein and favorable drug-like characteristics. nih.gov

Retrosynthesis Prediction: AI-powered tools can analyze a target pyrano[4,3-b]indole structure and propose efficient, viable synthetic routes, saving significant time and resources in the planning phase. acm.org

Bioactivity Prediction from Text: Advanced models are being developed that can predict a molecule's activity by understanding textual descriptions of biological assays, enabling zero-shot predictions for new targets without existing data. arxiv.org

Elucidation of Broader Biological Target Engagement Profiles

The indole scaffold is found in compounds that interact with a wide array of biological targets. mdpi.com While some activities have been identified for related pyranoindole isomers, a comprehensive understanding of the target profile for the pyrano[4,3-b]indole core is still needed. Future research should employ unbiased, large-scale screening methods to uncover new therapeutic applications.

Pyranoindole Isomer ClassKnown Biological Targets/ActivitiesReference
Pyrano[3,2-e]pyrido[4,3-b]indolesDNA Topoisomerases I and II (Anticancer) nih.gov
Pyrano[3,4-b]indolesAnti-inflammatory, Analgesic nih.gov
Pyrano[4,3-b] mdpi.combenzopyranonesMonoamine Oxidase B (MAO-B) Inhibitors nih.gov
Tetrahydro-pyrido[4,3-b]indolesCFTR Potentiators (Cystic Fibrosis) acs.org
Thiopyrano[2,3,4-c,d]indoles5-Lipoxygenase (5-LO) Inhibitors duke.edu

Future strategies for target deconvolution include:

Phenotypic Screening: Testing a library of pyrano[4,3-b]indole derivatives in cell-based assays that model various diseases to identify compounds with interesting functional effects.

Chemoproteomics: Using techniques like affinity chromatography or activity-based protein profiling to identify which proteins in the proteome directly bind to an active pyrano[4,3-b]indole derivative.

Thermal Shift Assays: This method can confirm direct target engagement by measuring changes in a protein's thermal stability upon ligand binding.

Application of Advanced Spectroscopic Techniques for Structural Characterization in Complex Environments

Unambiguous structural and stereochemical confirmation is critical, especially for complex, saturated heterocyclic systems like 1H,3H,4H,5H-pyrano[4,3-b]indole. While 1D NMR (¹H and ¹³C) provides initial data, advanced spectroscopic methods are essential for complete characterization.

Future research will rely heavily on:

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the precise connectivity of atoms within the fused ring system. ipb.pt

NOE-Based Experiments: Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY, ROESY) are crucial for determining the relative stereochemistry of the molecule by measuring through-space proximity of protons. This is particularly important for defining the conformation of the saturated pyran and indole rings. ipb.pt

X-ray Crystallography: This remains the gold standard for providing an unequivocal 3D structure of a molecule in the solid state, confirming absolute stereochemistry when applicable.

In-Cell NMR: The development of in-cell NMR techniques could allow for the study of the compound's structure and its interactions with targets directly within a complex cellular environment, providing more biologically relevant data.

Design of Combinatorial Libraries for High-Throughput Screening

To efficiently explore the SAR of the pyrano[4,3-b]indole scaffold, combinatorial chemistry and high-throughput screening (HTS) are essential tools. nih.gov The focus will be on creating large, diverse libraries of compounds based on the core structure.

Key strategies include:

Parallel Synthesis: This approach involves creating a library by reacting a common intermediate (the pyrano[4,3-b]indole core) with a diverse set of building blocks in a spatially separated array (e.g., a 96-well plate). nih.gov

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries with high skeletal diversity, not just variations in peripheral substituents. mdpi.com Starting from a common precursor, reactions can be designed to branch out and form multiple distinct heterocyclic scaffolds, including the pyrano[4,3-b]indole framework.

DNA-Encoded Libraries (DELs): This technology allows for the creation and screening of libraries containing billions of unique molecules. Each compound is tagged with a unique DNA barcode, enabling the rapid identification of active compounds that bind to a target protein.

Development of Prodrug Strategies for Pyrano[4,3-B]indole Derivatives (excluding clinical applications)

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. ijpcbs.com This strategy is used to overcome undesirable properties of a promising drug candidate, such as poor solubility, chemical instability, or low membrane permeability. jiwaji.educentralasianstudies.org

For a compound like 8-Chloro-1H,3H,4H,5H-pyrano[4,3-b]indole, the secondary amine of the indole ring (N-H at position 5) is a prime handle for creating carrier-linked prodrugs.

Improving Aqueous Solubility: To enhance solubility for potential parenteral formulations, a polar promoiety like a phosphate, amino acid, or a short polyethylene (B3416737) glycol (PEG) chain could be attached to the indole nitrogen. These groups are designed to be cleaved by endogenous enzymes (phosphatases or peptidases) to release the active drug.

Enhancing Lipophilicity: To improve absorption across lipid membranes (e.g., the gastrointestinal tract or the blood-brain barrier), a lipophilic promoiety, such as a long-chain fatty acid, could be attached to form a carbamate (B1207046) or amide linkage that is later hydrolyzed by esterases.

Targeted Delivery: More advanced prodrugs could incorporate moieties that are recognized by specific enzymes or transporters that are overexpressed in target tissues (e.g., certain cancer cells), thereby concentrating the active drug at its site of action.

These non-clinical prodrug design strategies represent a critical step in translating a biologically active "hit" compound into a viable lead candidate for further development. mdpi.com

Investigation of Biosynthetic Pathways for Pyranoindole Natural Products

The intricate molecular architecture of pyranoindole natural products has spurred scientific curiosity into their biogenesis. Understanding the biosynthetic pathways not only provides insights into nature's chemical strategies but also opens avenues for biocatalytic synthesis and the generation of novel analogues. While the complete biosynthetic pathways for many pyranoindole natural products are yet to be fully elucidated, current research suggests a common origin from the amino acid L-tryptophan, followed by a series of enzymatic modifications.

A significant class of naturally occurring pyranoindoles are the prenylated pyranoindole alkaloids. nih.gov This classification strongly indicates that a key step in their biosynthesis is the attachment of one or more prenyl groups, typically derived from dimethylallyl pyrophosphate (DMAPP) or its isomer, isopentenyl pyrophosphate (IPP), to an indole precursor.

Proposed Biosynthetic Scheme:

The biosynthesis of pyrano[4,3-b]indole natural products is hypothesized to proceed through the following general steps:

Formation of the Indole Precursor: The pathway commences with L-tryptophan, a primary metabolite derived from the shikimate pathway. nih.gov Depending on the specific natural product, the tryptophan molecule may undergo initial modifications, such as N-methylation or hydroxylation, catalyzed by methyltransferases and oxidases, respectively.

Prenylation of the Indole Ring: The modified or unmodified indole substrate is then subjected to the action of prenyltransferases. These enzymes catalyze the electrophilic addition of a prenyl group from DMAPP or a longer isoprenoid pyrophosphate to the electron-rich indole nucleus. The position of prenylation can vary, leading to different structural isomers and further diversification of the resulting compounds.

Oxidative Cyclization to Form the Pyran Ring: Following prenylation, a series of oxidative and cyclization reactions are believed to occur to form the characteristic pyran ring fused to the indole core. This cascade is likely initiated by the enzymatic epoxidation of the prenyl side chain, followed by an intramolecular cyclization where a hydroxyl group on the indole or an adjacent part of the molecule attacks the epoxide. This cyclization forges the pyran ring. Subsequent enzymatic reactions, such as reductions or further oxidations, would then lead to the final stable pyrano[4,3-b]indole scaffold.

Key Enzyme Classes in Pyranoindole Biosynthesis:

Enzyme ClassProposed Function in Pyranoindole Biosynthesis
Tryptophan Synthase Catalyzes the final step in the biosynthesis of L-tryptophan.
Prenyltransferases (PTs) Catalyze the attachment of prenyl groups to the indole scaffold.
Cytochrome P450 Monooxygenases (CYPs) Likely involved in the oxidative modifications of the prenyl side chain, such as epoxidation, which precedes cyclization.
Cyclases Mediate the ring-closing reaction to form the pyran ring.
Methyltransferases Involved in the modification of the indole nitrogen or other positions on the scaffold.

Future Research Directions:

The elucidation of the complete biosynthetic pathways of pyrano[4,3-b]indole natural products remains a compelling area for future research. Key research directions include:

Identification and Characterization of Biosynthetic Gene Clusters: Genome mining of organisms known to produce pyranoindole natural products can lead to the identification of the gene clusters responsible for their biosynthesis.

In Vitro Reconstitution of Biosynthetic Pathways: Once the genes are identified, the corresponding enzymes can be expressed and purified to reconstitute the biosynthetic pathway in vitro. This would allow for a detailed mechanistic understanding of each enzymatic step.

Heterologous Expression: The entire biosynthetic gene cluster could be expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, to produce the natural product and its intermediates. This approach can also be used to generate novel derivatives through pathway engineering.

A deeper understanding of the biosynthesis of these complex molecules holds the potential for the development of new biocatalytic methods for the synthesis of medicinally important pyranoindole compounds and their analogues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.